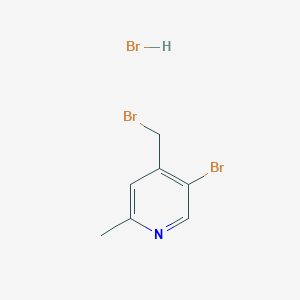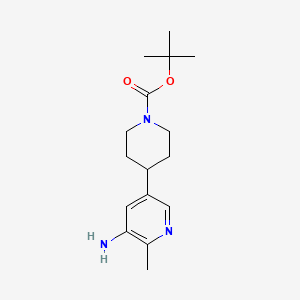
Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with a hydroxypropanoate ester group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(5-bromo-2-methylphenyl)-2-oxopropanoate.
Reduction: 3-(5-bromo-2-methylphenyl)-2-hydroxypropanol.
Substitution: 3-(5-amino-2-methylphenyl)-2-hydroxypropanoate (if amine is used as nucleophile).
科学研究应用
Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The ester group can also participate in hydrolysis reactions, leading to the formation of carboxylic acids and alcohols.
相似化合物的比较
Similar Compounds
Methyl 3-(5-chloro-2-methylphenyl)-2-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(5-iodo-2-methylphenyl)-2-hydroxypropanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Bromine is a larger atom compared to chlorine and fluorine, which affects the compound’s steric and electronic properties. This uniqueness makes it suitable for specific applications in chemical synthesis and research.
属性
分子式 |
C11H13BrO3 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC 名称 |
methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-7-3-4-9(12)5-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI 键 |
MEBQVPXCEHHJJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Br)CC(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)

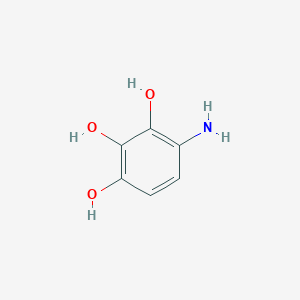
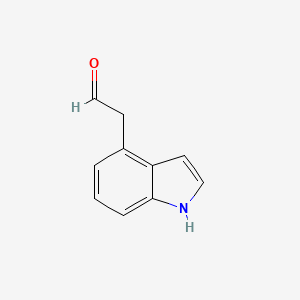
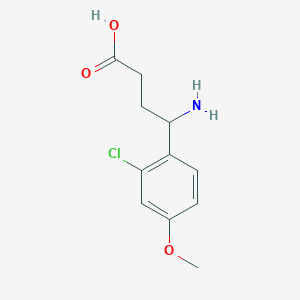

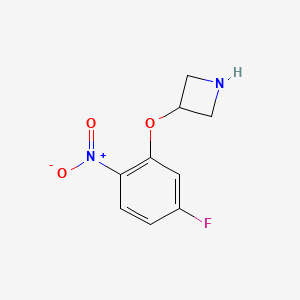


![[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine](/img/structure/B13595407.png)
